molecular formula C27H28FNO4 B190266 Pitavastatin Ethyl Ester CAS No. 167073-19-0

Pitavastatin Ethyl Ester

Cat. No. B190266
M. Wt: 449.5 g/mol
InChI Key: MAUQAXOHCVNUMX-SVKRATOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pitavastatin Ethyl Ester is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Pitavastatin and its related formulations . It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .


Synthesis Analysis

A practical synthetic method for fluorine-18 (18 F)-labeled pitavastatin ([ 18 F]PTV) as a positron emission tomography (PET) tracer to assess hepatobiliary transporter activity has been developed . This method is a one-pot synthesis involving aromatic 18 F-fluorination of an arylboronic acid ester followed by deprotection under acidic conditions . Also, a simple, rapid, ecological RP-HPLC method for the estimation of Pitavastatin (PIT), Fenofibrate (FEN), and their impurities in a novel fixed dose combination has been developed .


Molecular Structure Analysis

The molecular formula of Pitavastatin Ethyl Ester is C27H28FNO4 . The average mass is 449.514 Da and the monoisotopic mass is 449.200226 Da .


Chemical Reactions Analysis

Statins, including Pitavastatin, reduce TC and LDL-C via a number of mechanisms: Decreased hepatic synthesis of cholesterol, decreased hepatic intracellular cholesterol pool stimulating upregulation of LDL receptor activity, reduced vLDL secretion from hepatocytes leading to decreased remnant lipoproteins and increased tissue uptake of apoB particles from the circulation .


Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Pharmacokinetics and Transport

Pitavastatin's interaction with organic anion transporting polypeptides (OATP), particularly OATP1B1 alleles, significantly influences its pharmacokinetics. A study demonstrated that different OATP1B1 alleles (*1a, *1b, and *15) impact pitavastatin's pharmacokinetics in healthy volunteers (Chung et al., 2005). Additionally, the hepatic uptake of pitavastatin involves OATP1B1 and OATP1B3, contributing significantly to its selective distribution to the liver (Hirano et al., 2004).

Molecular and Cellular Effects

Pitavastatin has been found to downregulate CD36, a macrophage type B scavenger receptor. This effect is crucial in reducing the uptake of oxidized LDL by macrophages, thereby potentially influencing atherosclerotic foam cell formation (Han et al., 2004). Furthermore, it activates endothelial nitric oxide synthase in endothelial cells, a process critical for cellular responses that contribute to endothelial function (Wang et al., 2005).

Clinical Pharmacokinetics

A HPLC-ESI-MS/MS method was developed for determining pitavastatin in human plasma, facilitating its quantification in clinical pharmacokinetic studies (Lv et al., 2007). This method supports the unambiguous identification and quantification of pitavastatin for clinical studies.

Comparative Efficacy and Safety

Comparative studies have been conducted to evaluate pitavastatin's efficacy and safety against other statins. For instance, a meta-analysis compared pitavastatin and atorvastatin, aiming to evaluate their effects on lipid profiles in patients with dyslipidaemia (Poolsup et al., 2012).

Cardiovascular Effects

Pitavastatin demonstrates potent low-density lipoprotein cholesterol reduction and impacts the regression of coronary plaques. Its long-term high-density lipoprotein cholesterol elevation observed in treated populations is particularly noteworthy (Sasaki, 2010).

Pleiotropic Effects

The diverse pleiotropic actions of pitavastatin, such as improving endothelial function, reducing endothelial stress, and modulating thrombosis, contribute to reducing cardiovascular morbidity and mortality beyond lipid-lowering effects (Davignon, 2011).

Safety And Hazards

The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001%. The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied . The result is increased area-under-the-curve (AUC) and peak concentration for these statins, potentially increasing the risk of muscle toxicity .

Future Directions

The available data suggest that pitavastatin significantly lowers the rate of adverse cardiovascular events, in patients at a high risk of atherosclerotic disease, with stable angina pectoris or with acute coronary syndrome . Moreover, intravascular ultrasound has shown that pitavastatin induces favorable changes in plaque morphology, increasing the fibrous cap thickness, and decreasing both plaque and lipid volume indexes . Globally the efficacy of pitavastatin is greater or similar to other statins .

properties

IUPAC Name

ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQAXOHCVNUMX-SVKRATOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitavastatin Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pitavastatin Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Pitavastatin Ethyl Ester
Reactant of Route 3
Pitavastatin Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Pitavastatin Ethyl Ester
Reactant of Route 5
Pitavastatin Ethyl Ester
Reactant of Route 6
Pitavastatin Ethyl Ester

Citations

For This Compound
3
Citations
IS Makarov, T Kuwahara, X Jusseau, I Ryu… - Journal of the …, 2015 - ACS Publications
The first Pd-catalyzed carbonylative couplings of aryl and vinyl halides with vinylogous enolates are reported generating products derived from C–C bond formation exclusively at the γ-…
Number of citations: 31 pubs.acs.org
Z Časar - Synthesis of Heterocycles in Contemporary Medicinal …, 2015 - Springer
Super-statins now represent a mature class of marketed drugs that faces the patent cliff, as has already occurred for fluvastatin and atorvastatin and is approaching for rosuvastatin and …
Number of citations: 4 link.springer.com
OFT BLOG - allfordrugs.com
Tariquidar is a P-glycoprotein inhibitor undergoing research as an adjuvant against multidrug resistance in cancer. Tariquidar non-competitively binds to the p-glycoprotein transporter, …
Number of citations: 0 www.allfordrugs.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.